molecular formula C16H17NO3 B3089261 (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one CAS No. 1190614-95-9

(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one

Cat. No. B3089261
CAS RN: 1190614-95-9
M. Wt: 271.31 g/mol
InChI Key: YJLIFTWPIFVOFN-AWEZNQCLSA-N
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Description

(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one is an organic compound with a structural formula of C14H18N2O2. It is a member of the oxazolidinone family, which are a class of synthetic antibiotics used to treat bacterial infections. As a part of the oxazolidinone family, this compound has a variety of uses in scientific research, such as for biochemical and physiological studies.

Scientific Research Applications

Chiral Oxazolidinone-Derived Compounds

The synthesis and structural analysis of chiral oxazolidinone-derived compounds, such as the diastereoselective Reissert-type reactions, highlight the utility of (4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one in producing enantiomerically pure substances. These compounds are utilized in asymmetric synthesis, leveraging the chiral auxiliary nature of the oxazolidinone ring to influence the stereochemical outcome of reactions. This has applications in pharmaceutical synthesis, where enantiomerically pure compounds can have distinct therapeutic effects (Evain, Pauvert, Collet, & Guingant, 2002).

Role in Hydrogen Bonding and Molecular Interactions

Oxazolidin-2-ones, including derivatives of this compound, are notable for their roles in forming weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These molecular interactions are crucial for the structural integrity of various compounds, contributing to the stability and formation of complex molecular architectures. This property is particularly relevant in the development of materials with specific physical properties, and in the design of molecular recognition systems and drug molecules (Nogueira et al., 2015).

Protective Groups and Chiral Auxiliaries

The oxazolidinone ring system, especially in forms like this compound, is extensively used as a protective group for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. This application is crucial in synthetic organic chemistry, where the protection of functional groups is necessary for the stepwise construction of complex molecules. Moreover, as chiral auxiliaries, these compounds enable the synthesis of stereoisomers with high enantioselectivity, which is vital for the production of many pharmaceutical agents (Zappia et al., 2007).

Synthetic Organic Chemistry and Medicinal Applications

The structural motif of this compound is a cornerstone in synthetic organic chemistry and medicinal chemistry due to its versatility in forming various biologically active compounds. This includes its incorporation into frameworks for antibiotics, enzyme inhibitors, and other therapeutically relevant molecules. The specific stereochemistry afforded by the oxazolidinone ring is instrumental in the activity of these compounds, often influencing their binding affinity to biological targets and overall efficacy (Fujimoto et al., 2017).

properties

IUPAC Name

(4S)-4-benzyl-3-hex-5-ynoyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h1,4,6-9,14H,3,5,10-12H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLIFTWPIFVOFN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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